3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid
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Description
“3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid” is a compound that contains a 1H-1,2,3-triazole ring. The triazole moiety is very important in organic chemistry due to its broad range of applications in biomedicinal, biochemical, and material sciences . These compounds are widely used in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors .
Synthesis Analysis
A series of novel 1H-1,2,3-triazole analogs were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material. This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include “Click” chemistry and Suzuki–Miyaura cross-coupling reaction . These reactions were carried out in an aqueous medium .Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors, influencing cellular processes .
Mode of Action
Triazole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some triazole compounds can stabilize copper (I) towards disproportionation and oxidation, enhancing its catalytic effect in the azide-acetylene cycloaddition .
Biochemical Pathways
Triazole compounds are known to influence various biochemical pathways, including protein s-palmitoylation, which facilitates the membrane association and proper subcellular localization of proteins .
Result of Action
Some triazole compounds have been reported to exhibit cytotoxic activities against various cancer cell lines .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid . For instance, some triazole compounds are known to be thermally stable .
Future Directions
The future directions for “3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid” and its analogs could involve further exploration of their potential as carbonic anhydrase-II inhibitors . Additionally, the development of more efficient synthesis methods and the exploration of other potential biological activities could be areas of future research.
Properties
IUPAC Name |
3-(1-methyltriazol-4-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-9-4-5(7-8-9)2-3-6(10)11/h4H,2-3H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNQWBBLAMCLMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28819-28-5 |
Source
|
Record name | 3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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